Smoothened Agonist, Hydrochloride is a synthetic compound that acts as a potent agonist of the Smoothened receptor, a critical component of the Hedgehog signaling pathway. This pathway plays a significant role in various biological processes, including embryonic development and tissue regeneration. Dysregulation of this pathway is associated with several diseases, including cancer. Smoothened Agonist, Hydrochloride is utilized in scientific research to explore these pathways and their implications in health and disease.
Smoothened Agonist, Hydrochloride is derived from benzo[b]thiophene derivatives through a multi-step synthetic process. The compound is commercially available for research purposes and is often used in studies related to Hedgehog signaling.
Smoothened Agonist, Hydrochloride falls under the category of chemical agents that modulate receptor activity. It is classified as a small molecule drug and specifically functions as a Smoothened receptor agonist.
The synthesis of Smoothened Agonist, Hydrochloride involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. Common reagents used in the synthesis include chlorinating agents and coupling agents for amide formation.
Smoothened Agonist, Hydrochloride has a complex molecular structure characterized by its benzo[b]thiophene core and cyclohexylamine side chain. The structural formula can be represented as follows:
The compound features multiple functional groups that contribute to its biological activity, particularly its ability to interact with the Smoothened receptor.
Smoothened Agonist, Hydrochloride can undergo various chemical reactions:
Smoothened Agonist, Hydrochloride activates the Smoothened receptor by mimicking the action of natural ligands in the Hedgehog signaling pathway. Upon binding to the receptor, it triggers a cascade of intracellular signaling events.
Smoothened Agonist, Hydrochloride has diverse applications in scientific research:
Smoothened Agonist (SAG) HCl is a synthetic small molecule that directly targets the Smoothened (SMO) receptor, a class Frizzled (Class F) G protein-coupled receptor (GPCR) serving as the central transducer in Hedgehog (Hh) signaling. The structural basis of SAG-mediated SMO activation involves conformational rearrangements initiated by ligand binding to two distinct domains:
Cysteine-Rich Domain (CRD) Allostery: SAG binds primarily to the heptahelical transmembrane (7TM) domain, but its activation mechanism is intricately linked to endogenous sterol binding at the CRD. Cholesterol binding induces a dramatic reorientation of the CRD, which allosterically triggers the 7TM domain to adopt an active conformation resembling canonical GPCRs. This CRD movement breaks a conserved inhibitory π-cation lock (formed between residues W535 and R451 in human SMO), enabling transition to the active state [2] [8].
Hydrophobic Tunnel Formation: Activation opens a longitudinal tunnel within SMO’s 7TM bundle, creating a pathway for cholesterol movement from the inner membrane leaflet to the CRD. This tunnel is obstructed by antagonists but remains accessible in SAG-bound states, suggesting its role in facilitating endogenous agonist access [2] [8].
Ligand-Binding Pockets: SAG occupies an orthosteric site within the 7TM bundle (Fig. 1A), forming hydrogen bonds with residues like R400⁵³⁹ and hydrophobic interactions with V329, F484, and L325. This binding stabilizes an outward shift of transmembrane helices (particularly TM6), characteristic of active GPCRs [4] [7].
Table 1: Key Structural Elements in SMO Activation by SAG HCl
Structural Element | Role in SMO Activation | Effect of SAG Binding |
---|---|---|
CRD (Cysteine-Rich Domain) | Binds cholesterol; allosteric regulator of 7TM conformation | Indirect stabilization via cholesterol tunnel formation |
π-Cation Lock (W535-R451) | Stabilizes inactive state | Disrupted, enabling TM6 movement |
Hydrophobic Tunnel | Facilitates cholesterol access to CRD | Opened, enhancing endogenous agonist delivery |
Orthosteric 7TM Site | Binds synthetic ligands (SAG, cyclopamine) | Direct occupancy, induces active-like helix conformation |
SAG HCl binding to the 7TM domain induces specific conformational changes distinct from both antagonists and endogenous sterols:
Helical Repositioning: Compared to antagonist-bound SMO (e.g., LY2940680 or SANT1), SAG binding induces a 5-Å outward shift of TM6 and a 3-Å inward movement of TM7. This rearrangement mimics active states of Class A GPCRs, despite low sequence homology. The absence of proline-induced kinks in TM5–TM7 (unlike Class A GPCRs) allows glycine-mediated flexibility that accommodates these shifts [4] [7] [8].
Extracellular Loop Stabilization: SAG binding reorganizes extracellular loops (ECLs), particularly ECL2 and ECL3, which form the roof of the ligand-binding pocket. This stabilizes an open conformation of the extracellular entry pathway, facilitating potential co-agonist access (Fig. 1B) [4].
Differential Effects of Ligands: While antagonists like SANT1 bind deeply within the 7TM bundle, SAG occupies a more superficial site near ECLs. This positioning allows SAG to act as a molecular wedge, preventing helix movements associated with inactive states and promoting interactions with the linker domain (LD) that connects CRD to 7TM [4] [8].
Fig. 1: SAG HCl Binding Induces Active SMO Conformation
(A) Orthosteric Site: 7TM Bundle (Gray) ┬ TM6 (Active Conformation: Outward Shift) ├ SAG HCl (Blue) bound to R400⁵³⁹, V329, F484 └ Cholesterol Tunnel (Gold, Open) (B) Allosteric Network: CRD (Green) → Cholesterol → Tunnel → 7TM → TM6 Shift → π-Cation Lock Disruption
SAG HCl exhibits concentration-dependent functional selectivity, influencing pathway outcomes through steric and allosteric mechanisms:
Low-Nanomolar Agonism: At concentrations of 3–30 nM, SAG potently activates SMO (EC₅₀ = 3 nM in Shh-LIGHT2 cells), promoting ciliary translocation, GLI1 transcription, and neuronal proliferation. This occurs via complete disruption of the π-cation lock and maximal tunnel opening [1] [3] [8].
High-Concentration Inhibition: Above 100 nM, SAG demonstrates self-inhibitory effects in specific cellular contexts. This arises from:
Biased activation of non-canonical pathways (e.g., Src kinase), diverting signaling from GLI-mediated transcription [6].
Mechanistic Basis: The dual behavior stems from SAG’s binding kinetics. Low concentrations permit transient cholesterol-CRD interactions, while high concentrations prolong 7TM occupancy, preventing conformational cycling required for maximal pathway output [1] [8].
SAG HCl’s efficacy is amplified by endogenous and synthetic co-agonists through allosteric cooperativity:
Oxysterol Synergy: 20(S)-Hydroxycholesterol (20S-OHC) binds the CRD with Kd = 200 nM. When co-administered with SAG, it enhances SMO activation 5-fold by pre-organizing the CRD for optimal 7TM engagement. This synergy is abolished in CRD-deficient SMO mutants [5] [7] [10].
Purmorphamine Collaboration: This synthetic agonist binds a site adjacent to SAG within the 7TM bundle. Co-binding induces positive cooperativity (Hill coefficient >1), stabilizing an active conformation resistant to PTCH1 inhibition [4] [7].
Arachidonic Acid (AA) Potentiation: AA binds a pocket at the 7TM-ECL interface, inducing TM6 flexibility that enhances SAG’s efficacy. Disruption of the AA site (e.g., via D384A mutation) reduces SAG-driven pathway activity by 70% [10].
Table 2: Co-Agonists Enhancing SAG HCl Efficacy
Co-Agonist | Binding Site | Synergistic Mechanism | Fold-Enhancement of SAG Activity |
---|---|---|---|
20(S)-Hydroxycholesterol | CRD | Pre-organizes CRD for 7TM coupling | 5x |
Purmorphamine | 7TM (adjacent to SAG) | Positive cooperativity; stabilizes TM6 shift | 3x |
Arachidonic Acid | 7TM-ECL2 Interface | Increases TM6 flexibility | 2.5x |
SAG HCl-induced SMO activation is transduced to GLI transcription factors via GPCR kinase 2 (GRK2)-mediated phosphorylation:
GRK2 Recruitment and Activation: Upon SAG binding, GRK2 translocates from the ciliary base to the shaft within 3–21 minutes (median = 15 min). This relocalization is visualized via TIRF microscopy in SAG21k-treated cells and is essential for SMO phosphorylation at C-terminal serine clusters (S⁶⁴⁰/S⁶⁴¹/S⁶⁴⁵) [5] [9].
PKA-C Inactivation: Phosphorylated SMO directly binds the Protein Kinase A catalytic subunit (PKA-C) via a decoy PKI motif. This interaction physically blocks PKA-C’s active site, preventing GLI2/3 phosphorylation and inactivation (Fig. 2) [5] [9].
Downstream GLI Dynamics: Inactivation of PKA-C enables unprocessed GLI1/2 to translocate to the nucleus, activating target genes (e.g., PTCH1, GLI1). GRK2 knockdown abolishes SAG-induced GLI-luciferase reporter activity, confirming its necessity [5] [9].
Fig. 2: GRK2 Orchestrates SMO → GLI Signaling
SAG HCl → SMO Activation → GRK2 Translocation to Cilium │ → SMO Phosphorylation (S⁶⁴⁰/S⁶⁴¹/S⁶⁴⁵) │ → PKA-C Binding via PKI Motif │ → PKA-C Inactivation │ → GLI2/3 Dephosphorylation │ → Nuclear GLI Translocation & Transcription
Table 3: Key Mutations Disrupting SAG HCl-Induced Signaling
Mutation | Domain | Effect on SAG Activity | Pathway Outcome |
---|---|---|---|
D473H | 7TM | Blocks antagonist binding; spares SAG agonism | Constitutive activation |
W535L | TM7 | Disrupts π-cation lock | Enhanced basal activity |
S640A/S641A/S645A | C-tail | Abolishes GRK2 phosphorylation | No PKA-C binding; no GLI activation |
CRD-Deleted | CRD | Impairs cholesterol synergy | Reduced SAG potency (EC₅₀ +10x) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7